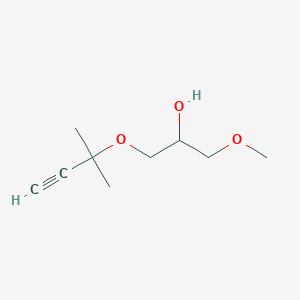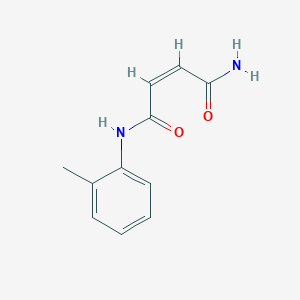
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a small molecule . It belongs to the class of organic compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
Imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound is complex, with an average weight of 404.4617 and a monoisotopic weight of 404.184840654 . Its chemical formula is C23H24N4O3 .Physical and Chemical Properties Analysis
Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用
Synthesis and Biological Activity in Antiulcer Agents A study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. These compounds, including structures related to (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, demonstrated significant cytoprotective properties in various models, although they lacked notable antisecretory activity (Starrett et al., 1989).
Chemical Synthesis Innovations Lifshits et al. (2015) described a new method for preparing (2-aminopyridin-4-yl)methanol, a popular 2-aminopyridine derivative, which is a key component in the synthesis of compounds similar to the one . This method offers a more efficient, one-step approach, enhancing the synthetic accessibility of such compounds (Lifshits et al., 2015).
Biological Activities of Pyrazole Derivatives Research by Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, containing groups similar to those in the compound of interest. These compounds showed favorable herbicidal and insecticidal activities, highlighting the potential of such chemical structures in agricultural applications (Wang et al., 2015).
Efficient Synthesis of Imidazo[1,2-a]pyridines A study by Zhou et al. (2022) reported an efficient method for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound . This method employs a three-component one-pot cascade, indicating a streamlined approach for the synthesis of complex molecules like this compound (Zhou et al., 2022).
作用機序
Target of Action
The compound contains an imidazole ring, which is a common moiety in many biologically active compounds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of this compound could be diverse and depend on the specific substitutions on the imidazole ring.
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and target. For example, some imidazole derivatives act by inhibiting key enzymes in the biochemical pathways of pathogens, while others might interact with cellular receptors to modulate their activity .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, compounds containing an imidazole ring could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its specific structure. Generally, imidazole derivatives are highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms . This could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the broad range of activities associated with imidazole derivatives, the effects could range from antimicrobial activity to modulation of cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and stability could be affected by the pH of the environment .
将来の方向性
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests potential future directions for the development of new drugs using this compound.
特性
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-17-7-6-16-14(17)23(20,21)10-8-18(9-10)13(19)11-4-3-5-15-12(11)22-2/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTKVRROMCJCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
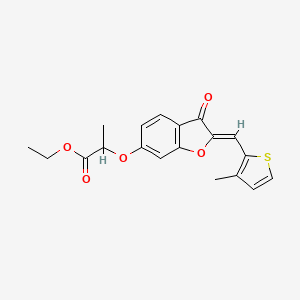
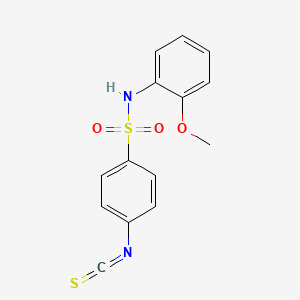
![2-cyclopentyl-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2693006.png)
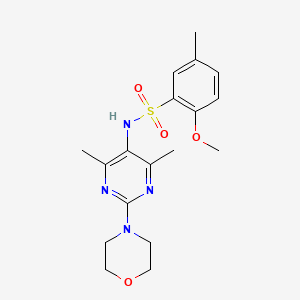
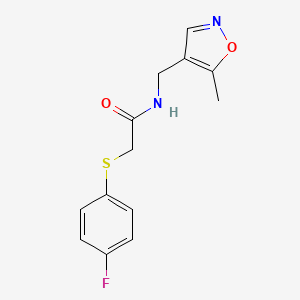
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2693013.png)
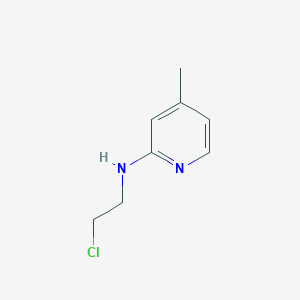


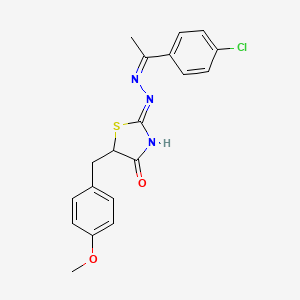
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)
